molecular formula C18H26BNO3 B15339440 N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B15339440
M. Wt: 315.2 g/mol
InChI Key: ODOMTQGXOUWPOI-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a cyclobutyl group and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methyl-4-bromobenzoyl chloride with cyclobutylamine under basic conditions to form N-cyclobutyl-2-methyl-4-bromobenzamide.

    Borylation Reaction: The brominated benzamide is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester moiety, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo several types of reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

    Oxidation and Reduction: The boronic ester moiety can be oxidized to form boronic acids or reduced under specific conditions.

    Substitution Reactions: The benzamide core can undergo nucleophilic substitution reactions, particularly at the bromine or boronic ester sites.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, potassium acetate, and other bases are commonly used.

    Solvents: Aqueous or organic solvents such as ethanol, toluene, or dimethylformamide (DMF).

Major Products

    Carbon-Carbon Coupled Products: Resulting from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from the oxidation of the boronic ester moiety.

Scientific Research Applications

N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Research: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme functions.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

N-Cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its cyclobutyl substitution, which can impart different steric and electronic properties compared to other boronic esters. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

N-cyclobutyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H26BNO3/c1-12-11-13(19-22-17(2,3)18(4,5)23-19)9-10-15(12)16(21)20-14-7-6-8-14/h9-11,14H,6-8H2,1-5H3,(H,20,21)

InChI Key

ODOMTQGXOUWPOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCC3)C

Origin of Product

United States

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